2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine
Overview
Description
Scientific Research Applications
Furopyridines in Synthetic Chemistry
Research into furopyridines, including compounds related to 2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine, has demonstrated their potential in synthetic chemistry for the production of cyanated, chlorinated, and nitrated derivatives. These derivatives are crucial for further chemical transformations, offering pathways to develop various functional materials. For instance, Shiotani and Taniguchi (1996) explored the cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, leading to a range of derivatives with potential applications in developing new chemical entities (Shiotani & Taniguchi, 1996).
Electrophosphorescent Devices
In the field of material science, particularly in the development of electrophosphorescent devices, derivatives of this compound have shown promise. Yan et al. (2017) reported on methoxyl modification in furo[3,2-c]pyridine-based iridium complexes, demonstrating how such modifications can significantly influence the electrochemical and photophysical properties, leading to highly efficient green- and orange-emitting electrophosphorescent devices. This research underscores the compound's relevance in enhancing the performance of OLED technologies (Zhimin Yan et al., 2017).
Fluorescent Materials
Further exploration into the photophysical properties of pyridine derivatives, including those related to this compound, has revealed their potential as highly emissive fluorophores. Hagimori et al. (2019) synthesized and studied 2-methoxy- and 2-morpholino pyridine compounds, finding that these compounds exhibit high fluorescence quantum yields in solution and the solid state, indicating their usefulness in developing new fluorescent materials (Masayori Hagimori et al., 2019).
Chemical Synthesis and Reactions
The versatility of this compound and its derivatives extends into various chemical synthesis and reaction mechanisms, contributing to the creation of novel compounds with potential applications across different fields. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones demonstrates the role of chlorinated pyrrolidin-2-ones in producing useful adducts for agrochemicals or medicinal compounds (F. Ghelfi et al., 2003).
Properties
IUPAC Name |
methyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4/c1-17-12(16)9-5-4-8(18-9)10(15)7-3-2-6-14-11(7)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOVIWXHOAHIHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642154 | |
Record name | Methyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-79-0 | |
Record name | Methyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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